Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Overview
Description
Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework that imparts high stability and lipophilicity. These properties make adamantane derivatives valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the adamantane derivative, followed by the introduction of the piperazine moiety and the esterification of the carboxylate group. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Synthesis of Adamantane Derivative: The adamantane derivative can be synthesized through various methods, including the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene or the addition of 1-bromo-2-hydroxynaftalene to a ketone.
Introduction of Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the adamantane derivative reacts with piperazine under basic conditions.
Esterification: The carboxylate group is esterified using ethyl chloroformate in the presence of a base such as triethylamine.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s adamantane core provides high stability and lipophilicity, making it a potential candidate for drug design and delivery.
Materials Science: Due to its rigid structure, the compound can be used in the synthesis of thermally stable polymers and high-energy materials.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into hydrophobic pockets of proteins, while the piperazine moiety can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride can be compared with other adamantane derivatives such as amantadine and memantine. While all these compounds share the adamantane core, they differ in their substituents and, consequently, their biological activities.
Properties
IUPAC Name |
ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O4.ClH/c1-2-25-19(24)22-5-3-21(4-6-22)13-18(23)14-26-20-10-15-7-16(11-20)9-17(8-15)12-20;/h15-18,23H,2-14H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZQYZWBBMOQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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